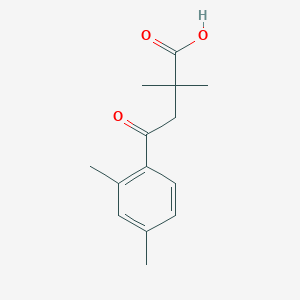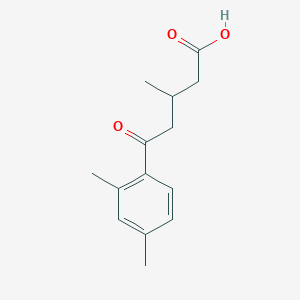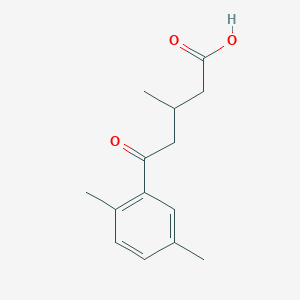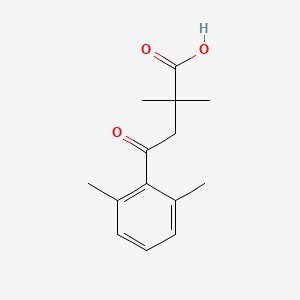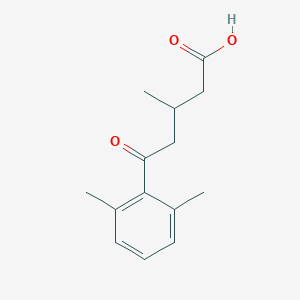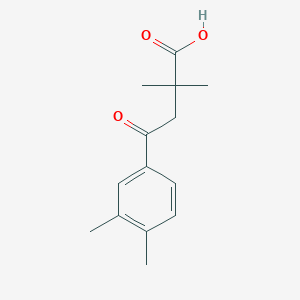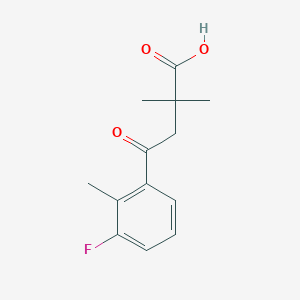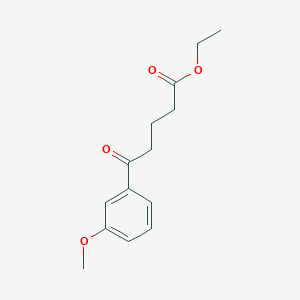
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications
Anti-Proliferative Activity and Tumor Cell Selectivity
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate demonstrates potential in cancer research, particularly in the development of tumor-selective compounds. A related compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, showed pronounced anti-proliferative activity with significant tumor cell selectivity. This suggests that derivatives of Ethyl 5-(3-methoxyphenyl)-5-oxovalerate could be beneficial in targeting specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells (Thomas et al., 2017).
Chemical Synthesis and Reactions
The chemical reactions involving derivatives of Ethyl 5-(3-methoxyphenyl)-5-oxovalerate are of interest in synthetic chemistry. For instance, reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with various hydrazines have been explored, demonstrating the compound's utility in creating diverse chemical structures, which could have applications in material science or pharmaceutical synthesis (Kurihara et al., 1980).
Antimicrobial and Antioxidant Activities
Compounds related to Ethyl 5-(3-methoxyphenyl)-5-oxovalerate, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, exhibit promising antimicrobial and antioxidant activities. These properties are significant for pharmaceutical and healthcare applications, particularly in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Corrosion Inhibition
Derivatives of Ethyl 5-(3-methoxyphenyl)-5-oxovalerate show potential as corrosion inhibitors. The synthesis and characterization of compounds such as ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives have demonstrated their efficiency in inhibiting corrosion, which could have significant industrial applications (Djenane et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)9-5-8-13(15)11-6-4-7-12(10-11)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZEPXAZNSZDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645566 |
Source


|
| Record name | Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate | |
CAS RN |
898751-99-0 |
Source


|
| Record name | Ethyl 3-methoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

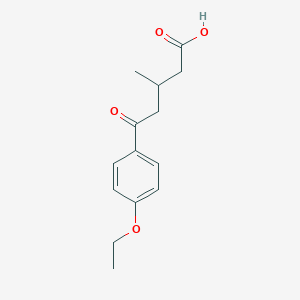
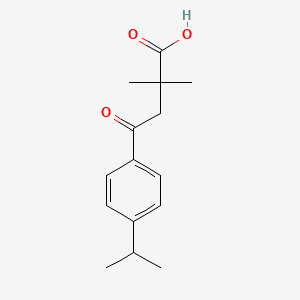
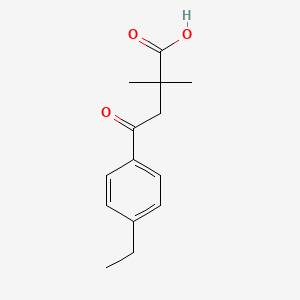
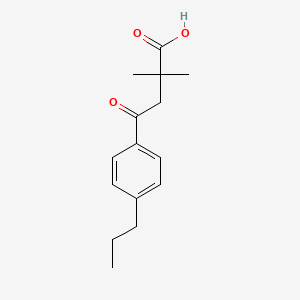
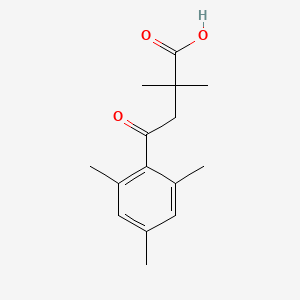
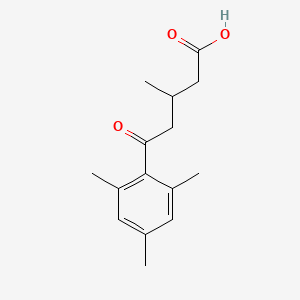
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
